molecular formula C20H26N2O3S B369443 1-(3-Methyl-4-propoxybenzenesulfonyl)-4-phenylpiperazine CAS No. 898639-18-4

1-(3-Methyl-4-propoxybenzenesulfonyl)-4-phenylpiperazine

Cat. No.: B369443
CAS No.: 898639-18-4
M. Wt: 374.5g/mol
InChI Key: GNKXAUXYENRMCO-UHFFFAOYSA-N
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Description

1-(3-Methyl-4-propoxybenzenesulfonyl)-4-phenylpiperazine is a chemical compound offered for research and development purposes. It is intended for use as a reference standard in analytical testing and chemical synthesis. Researchers can utilize this compound in studies investigating the structure-activity relationships of piperazine-based molecules . This product is strictly for laboratory use by qualified professionals. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Specific data on its physical properties, mechanism of action, and biological activity were not located in the current search and would require consultation of specialized chemical literature or experimental determination.

Properties

IUPAC Name

1-(3-methyl-4-propoxyphenyl)sulfonyl-4-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-3-15-25-20-10-9-19(16-17(20)2)26(23,24)22-13-11-21(12-14-22)18-7-5-4-6-8-18/h4-10,16H,3,11-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKXAUXYENRMCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methyl-4-propoxybenzenesulfonyl)-4-phenylpiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methyl-4-propoxybenzenesulfonyl chloride and 4-phenylpiperazine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Catalysts and Reagents: Common catalysts and reagents include base catalysts like triethylamine or pyridine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 1-(3-Methyl

Biological Activity

1-(3-Methyl-4-propoxybenzenesulfonyl)-4-phenylpiperazine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a piperazine core substituted with a sulfonyl group and aromatic moieties. The general synthetic route involves the sulfonylation of a piperazine derivative with 3-methyl-4-propoxybenzenesulfonyl chloride under basic conditions. Typical solvents include dichloromethane or tetrahydrofuran, and the reaction is conducted at room temperature to reflux for several hours.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an enzyme inhibitor and receptor modulator.

  • Enzyme Inhibition : The compound may act by binding to the active sites of enzymes, thereby preventing substrate access. This mechanism is crucial for developing inhibitors targeting specific enzymes involved in disease pathways.
  • Receptor Modulation : It can interact with receptor sites, influencing cellular signaling pathways. This property is particularly valuable in designing drugs that target neurotransmitter systems.

In Vitro Studies

Several studies have demonstrated the compound's efficacy in inhibiting specific enzymes:

  • Enzyme Targets : Research indicates that it effectively inhibits certain proteases, which are critical in various biological processes and disease states.
  • Selectivity : The compound exhibits selectivity towards its targets, minimizing off-target effects, which is essential for therapeutic applications.

Case Studies

  • Antiviral Activity : In a study focused on SARS-CoV-2, derivatives of piperazine scaffolds similar to this compound showed promising antiviral activity, suggesting that modifications to this scaffold could enhance efficacy against viral targets .
  • Anticancer Properties : Preliminary investigations into its anticancer potential have revealed that it may induce apoptosis in cancer cell lines by modulating pathways associated with cell survival and proliferation.

Data Table: Summary of Biological Activities

Activity TypeTarget/MechanismReference
Enzyme InhibitionProtease inhibition
Receptor ModulationNeurotransmitter receptors
Antiviral ActivitySARS-CoV-2 main protease
Anticancer ActivityInduction of apoptosis

Scientific Research Applications

Pharmacological Applications

1.1 Antidepressant and Anxiolytic Effects

Research has indicated that piperazine derivatives, including 1-(3-Methyl-4-propoxybenzenesulfonyl)-4-phenylpiperazine, exhibit significant antidepressant and anxiolytic properties. These effects are primarily attributed to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have demonstrated that compounds with similar structures can enhance serotonin release and inhibit reuptake, contributing to mood stabilization and anxiety reduction .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It acts as an antagonist of specific chemokine receptors, which are implicated in the migration and activation of immune cells during inflammatory responses. This mechanism positions it as a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis .

Antidepressant Activity Study

A study published in 2016 explored the antidepressant activity of various piperazine derivatives, including the target compound. The findings suggested that these derivatives significantly reduced depressive-like behaviors in animal models when administered at specific dosages .

Anti-inflammatory Efficacy

Another study investigated the anti-inflammatory effects of similar sulfonamide compounds in a model of induced arthritis. The results indicated a marked reduction in inflammatory markers and joint swelling, supporting the hypothesis that piperazine derivatives can modulate inflammatory pathways effectively .

Comparative Analysis with Related Compounds

To better understand the efficacy and potential applications of this compound, a comparative analysis with similar compounds is beneficial:

Compound NamePrimary ActionTherapeutic AreaReference
This compoundAntidepressant, Anti-inflammatoryMood Disorders, Inflammatory Diseases
4-Benzyl-piperazin-1-yl derivativesCCR-1 AntagonistInflammatory Diseases
2-Phenyl-subsitituted ImidazotriazinonesPhosphodiesterase V InhibitorErectile Dysfunction

Comparison with Similar Compounds

Key Observations :

  • Sulfonyl vs. Nitro Groups : Sulfonyl-containing derivatives (e.g., NSPP) are synthesized via sulfonation or reductive amination , while nitro-substituted analogs (e.g., 4a) rely on microwave-assisted aromatic substitution .
  • Substituent Position : The 4-position nitro group in NSPP enhances hedgehog pathway activation and neuroprotective effects , whereas 3-nitro derivatives (e.g., 4a) show anticonvulsant activity but lower CNS bioavailability .

Pharmacological Activity

Neuroprotection and Radiation Mitigation
  • NSPP (1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine): Mitigates radiation-induced cognitive decline in mice by preserving neural stem/progenitor cells (NSPCs) and suppressing microglial activation . Activates hedgehog signaling (Gli1 mRNA upregulation by 2.5-fold post-irradiation) . No interference with radiotherapy efficacy in glioblastoma models .
  • 1-(3-Aminopropyl)-4-phenylpiperazine: Exhibits anticonvulsant activity (ED50 = 45 mg/kg in MES test) but lacks neuroprotective effects .
Anticancer Activity
  • 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine (3) :
    • Inhibits prostate cancer cell proliferation (IC50 = 1.2 µM in PC-3 cells) via tubulin destabilization .
  • Oxicam-piperazine hybrids (e.g., compound #1) :
    • Show colorectal cancer cytotoxicity (IC50 = 8.7 µM) through HSPA1/HSP90AA1 inhibition .

Pharmacokinetic and Drug-Likeness Properties

Compound logP Solubility (µg/mL) Plasma Stability (t1/2) References
NSPP 2.8 12.5 (pH 7.4) >24 h
1-(3-Nitrophenyl)-4-phenylpiperazine (4a) 3.1 8.2 (pH 7.4) 6 h
1-(4-Nitrobenzyl)-4-phenylpiperazine (8a) 2.5 15.0 (pH 7.4) 12 h

Key Trends :

  • Sulfonyl derivatives (e.g., NSPP) exhibit superior plasma stability compared to nitro-substituted analogs, likely due to reduced metabolic oxidation .
  • Higher logP values correlate with improved blood-brain barrier penetration, as seen in NSPP’s neuroprotective efficacy .

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